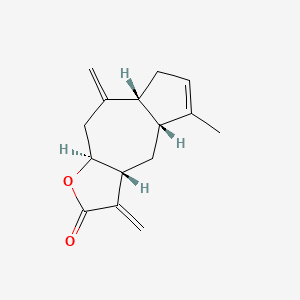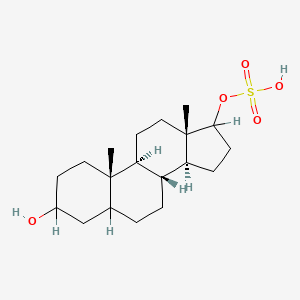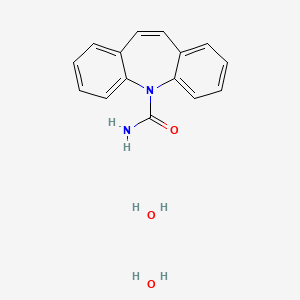![molecular formula C19H16N2O4 B1210220 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 82789-26-2](/img/structure/B1210220.png)
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Vue d'ensemble
Description
Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (BDTC) is a naturally occurring compound found in plants, fungi, and animals. It is a member of the beta-carboline family of compounds, which have been studied for their potential therapeutic applications. BDTC has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities, as well as its ability to modulate the immune system. In addition, BDTC has been shown to have neuroprotective effects, and may be useful for treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Applications De Recherche Scientifique
Anticancer Activity
A series of compounds including 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The structure–activity relationship study identified specific compounds with IC50 values ranging from 328 to 644 nM, indicating potent anticancer properties .
Mechanism of Action
Further studies on these compounds revealed that certain derivatives caused cell cycle arrest at the S phase and induced apoptosis in cancer cells. This suggests a potential mechanism of action where these compounds interfere with cell division and survival, making them valuable for cancer treatment research .
Selectivity for Cancer Cells
The research indicates that these compounds exhibit good selectivity between cancer cells and normal cells. This selectivity is crucial for developing anticancer drugs that can effectively target cancer cells while minimizing damage to healthy cells .
Design and Synthesis
The design of these compounds is based on literature reports of the activity of indoles against various cancer cell lines. A palladium-catalyzed C-N cross-coupling method was employed for their synthesis, showcasing a sophisticated approach to creating these complex molecules .
Structure–Activity Relationships
The detailed study of structure–activity relationships has been instrumental in identifying the most active analogs. This research provides a template for further optimization to develop more active compounds and a comprehensive understanding of the indole anticancer molecules’ structure–activity relationships .
Potential as Antitubulin Agents
The indole nucleus is a privileged structural motif found in many natural and synthetic molecules with a broad spectrum of biological activities. These compounds have been designed based on the structures of antitubulin molecules, which are known targets for anticancer agents .
Future Drug Development
The promising results from these studies suggest that these compounds may serve as a foundation for the development of new anticancer drugs. The research paves the way for future optimization and exploration of indole-based compounds as potential therapeutic agents .
Contribution to Cancer Research
This research contributes significantly to the field of cancer research by providing new insights into the design and development of indole-based anticancer agents. It highlights the importance of molecular design, synthesis techniques, and the evaluation of biological activity in the search for effective cancer treatments .
Mécanisme D'action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key structural component of the cytoskeleton and plays a crucial role in cell division .
Mode of Action
This compound acts as a microtubule-targeting agent . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This leads to a mitotic blockade and ultimately induces cell apoptosis .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle , particularly the mitotic phase . By disrupting microtubule dynamics, it prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division . This leads to cell cycle arrest and triggers programmed cell death or apoptosis .
Pharmacokinetics
Its anticancer activity has been evaluated against various cancer cell lines , suggesting that it can penetrate cell membranes and reach its intracellular targets
Result of Action
The compound has demonstrated significant anticancer activity. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . Its IC50 values ranged from 328 to 644 nM against these cells , indicating potent antiproliferative activity.
Action Environment
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXJJOKTGDJRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128457 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
82789-26-2 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82789-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



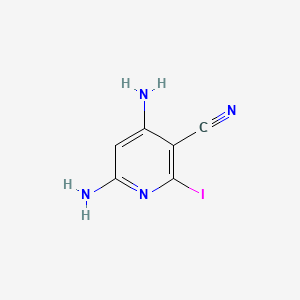
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
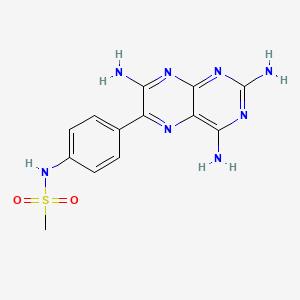
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
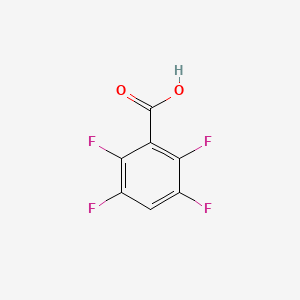
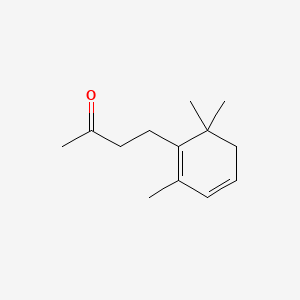
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)


